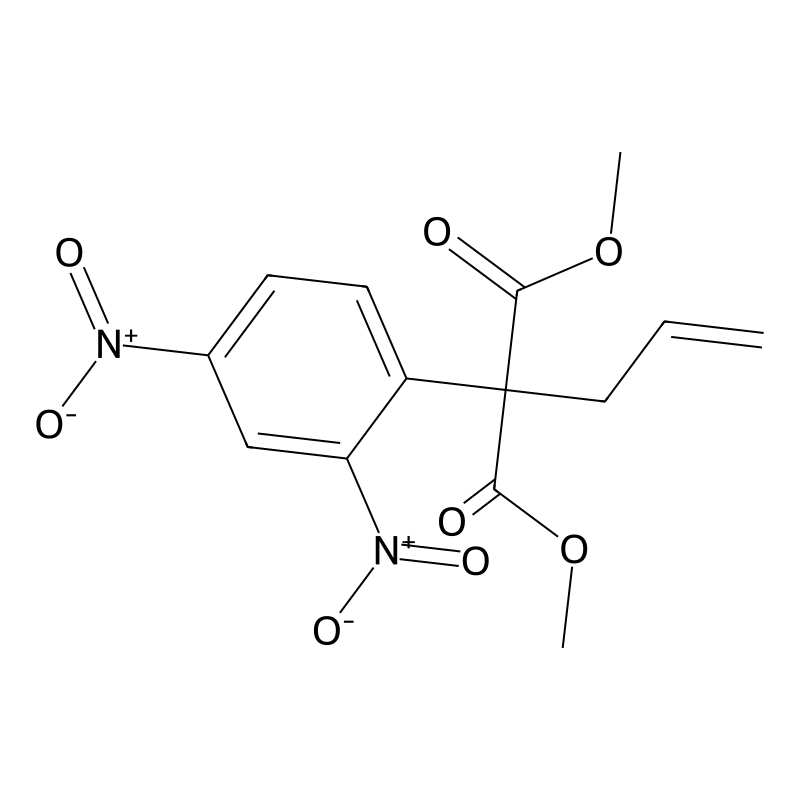

Dimethyl 2-allyl-2-(2,4-dinitrophenyl)malonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Biological Potential of Indole Derivatives

Specific Scientific Field: Pharmaceutical Sciences

Summary of the Application: Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Methods of Application or Experimental Procedures: The indole nucleus is added to medicinal compounds that are biologically active pharmacophores, making it an important heterocyclic compound with broad-spectrum biological activities .

Results or Outcomes: Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

Stereoselective Synthesis of Thiazolidine Derivatives

Specific Scientific Field: Chemical Sciences

Summary of the Application: The stereoselective synthesis of thiazolidine derivatives has been reported to have significant broad anticancer activity, especially against different leukemia and colon cancer cell lines .

Methods of Application or Experimental Procedures: The synthesis involves the cyclization of N-substituted 2-arylhydrazino-carbothioamides with dialkyl acetylenedicarboxylates in absolute ethanol .

Results or Outcomes: The cyclohexyl derivative of the synthesized compounds has shown significant broad anticancer activity .

Stereoselective Synthesis of 2-(2,4-dinitrophenyl)hydrazono Derivatives

Summary of the Application: The stereoselective synthesis of 2-(2,4-dinitrophenyl)hydrazono derivatives has been reported to have significant broad anticancer activity, especially against different leukemia and colon cancer cell lines .

Results or Outcomes: The results revealed that the cyclohexyl derivative has a significant broad anticancer activity, especially against different leukemia and colon cancer cell lines .

Synthesis of Bicyclic Isoxazoles and Isoxazolines

Summary of the Application: An efficient and straightforward procedure for the syntheses of bicyclic isoxazole/isoxazoline derivatives from the corresponding dimethyl-2-(2-nitro-1-aryl/alkyl)-2-(prop-2-yn-1yl)malonates or dimethyl 2-allyl-2-(2-nitro-1-aryl/alkyl ethyl)malonate is described .

Methods of Application or Experimental Procedures: The synthesis involves the dehydration of the nitroalkanes followed by intramolecular dipolar cycloaddition .

Results or Outcomes: High yields and simple operations are important features of this methodology .

Dimethyl 2-allyl-2-(2,4-dinitrophenyl)malonate is a complex organic compound with the molecular formula and a molecular weight of 338.27 g/mol. It is categorized as a malonate derivative, specifically featuring dimethyl ester groups and an allyl substituent at one end, along with a 2,4-dinitrophenyl group attached to the malonate core. This compound is recognized by its CAS number 610315-42-9 and has applications in various fields, particularly in pharmaceutical sciences due to its potential biological activities .

There is no current information regarding the mechanism of action of DMDPM. Without a known biological function or application, discussing its mechanism in biological systems is not applicable.

- Nitro groups: The presence of nitro groups suggests DMDPM might be a potential explosive hazard, especially under heating or upon exposure to shock. Further investigation is needed to confirm this.

- Ester groups: Hydrolysis of the ester groups could release 2,4-dinitrophenol, which is a toxic compound.

The chemical structure of dimethyl 2-allyl-2-(2,4-dinitrophenyl)malonate suggests several possible reactions:

- Esterification: The compound can undergo hydrolysis in the presence of water or alcohols to regenerate the corresponding acids and alcohols.

- Nucleophilic Substitution: The allylic position can participate in nucleophilic substitution reactions, potentially forming new carbon-carbon bonds.

- Reduction Reactions: The nitro groups may be reduced to amines under specific conditions, altering the compound's reactivity and properties.

Due to its complex structure, specific reaction conditions and mechanisms are yet to be fully elucidated in the literature .

The synthesis of dimethyl 2-allyl-2-(2,4-dinitrophenyl)malonate typically involves the following steps:

- Formation of Malonic Acid Derivative: Starting from malonic acid, esterification with methanol forms dimethyl malonate.

- Allylation: An allyl group is introduced through a nucleophilic substitution reaction.

- Nitration: The introduction of nitro groups at positions 2 and 4 of the phenyl ring can be achieved via electrophilic aromatic substitution using nitrating agents.

These steps can be optimized for yield and purity through various reaction conditions such as temperature and solvent choice .

Dimethyl 2-allyl-2-(2,4-dinitrophenyl)malonate finds potential applications in:

- Pharmaceutical Development: As a scaffold for designing new drugs with antimicrobial or anticancer properties.

- Chemical Research: As a starting material for synthesizing more complex organic compounds.

- Material Science: In the development of polymers or materials that require specific functional groups for enhanced properties .

Several compounds share structural similarities with dimethyl 2-allyl-2-(2,4-dinitrophenyl)malonate. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Dimethyl 2-(4-nitrophenyl)malonate | Contains a nitrophenyl group; less complex than DMDPM | |

| Dimethyl malonate | Simplest malonate derivative; lacks aromaticity | |

| Dimethyl 2-(3-nitrophenyl)malonate | Similar nitro-substituted structure; different positioning |

Uniqueness of Dimethyl 2-allyl-2-(2,4-dinitrophenyl)malonate

What sets dimethyl 2-allyl-2-(2,4-dinitrophenyl)malonate apart is its unique combination of functional groups—specifically the allyl moiety and dinitrophenyl group—which may enhance its reactivity and biological activity compared to simpler analogs. This complexity could lead to novel therapeutic applications that are not possible with less substituted derivatives .